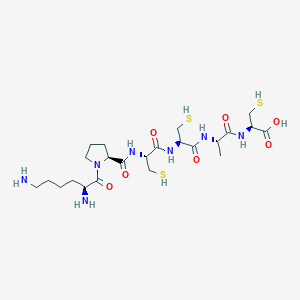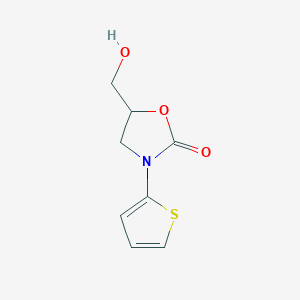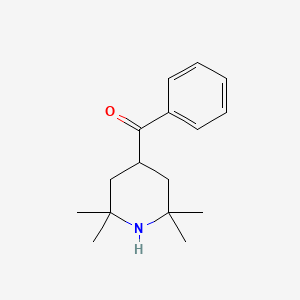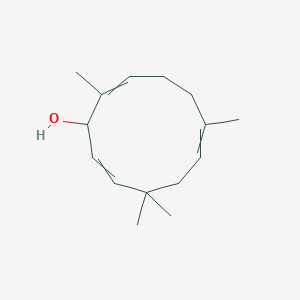![molecular formula C13H13N3S2 B14237361 Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl- CAS No. 492467-33-1](/img/structure/B14237361.png)
Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, a common synthetic route includes the reaction of 2-(methylthio)aniline with 2-pyridyl isothiocyanate under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative after purification.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives, including N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, undergo various chemical reactions such as:
Oxidation: Thiourea can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield sulfonic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in developing new antimicrobial agents.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers .
Mechanism of Action
The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes by binding to the active site or by chelating metal ions required for enzymatic activity. In the case of anticancer applications, thiourea derivatives may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
1-acyl-3-substituted thioureas: Widely studied for their biological activities and coordination chemistry
Uniqueness
N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylthio group and a pyridinyl group enhances its ability to interact with various biological targets and increases its solubility in organic solvents .
Properties
CAS No. |
492467-33-1 |
|---|---|
Molecular Formula |
C13H13N3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C13H13N3S2/c1-18-11-7-3-2-6-10(11)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChI Key |
GGTFCZLHOPMTAO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)



